molecular formula C23H19N3O3 B2844075 N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide CAS No. 891123-69-6

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide

Cat. No.: B2844075
CAS No.: 891123-69-6
M. Wt: 385.423
InChI Key: VWCIYIMDAFJEJN-UHFFFAOYSA-N
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Description

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide is a useful research compound. Its molecular formula is C23H19N3O3 and its molecular weight is 385.423. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Activity

Research on related 1,3,4-oxadiazoles has demonstrated potential antioxidant properties. A study synthesized 2,5-di-substituted 1,3,4-oxadiazoles and tested their antioxidant activities using assays like DPPH and ferric reducing antioxidant power (FRAP). Some compounds exhibited significant free-radical scavenging ability in both assays, indicating their potential as antioxidants (Shakir, Ariffin, & Abdulla, 2014).

Luminescence Sensing

Certain 1,3,4-oxadiazole derivatives, specifically dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks, have been synthesized and found to exhibit selective sensitivity to benzaldehyde-based derivatives, including benzaldehyde and m-methylbenzaldehydes. This property makes these frameworks potential fluorescence sensors for these chemicals (Shi, Zhong, Guo, & Li, 2015).

Anticancer Activity

Some oxadiazole analogues have been synthesized and screened for anticancer activity. A particular compound, N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine, showed significant activity against several cancer cell lines, including melanoma, leukemia, breast cancer, and colon cancer (Ahsan, Sharma, Singh, Jadav, & Yasmin, 2014).

Antimicrobial and Anti-Proliferative Activities

The N-Mannich bases of 1,3,4-oxadiazole derivatives have been synthesized and tested for antimicrobial and anti-proliferative activities. Some compounds displayed broad-spectrum antibacterial activities and potent activity against Gram-positive bacteria. Additionally, they exhibited optimum anti-proliferative activity against various cancer cell lines (Al-Wahaibi, Mohamed, Tawfik, Hassan, & El-Emam, 2021).

Safety and Hazards

Specific safety and hazard information for “N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide” is not available in the literature .

Future Directions

There are many potential future directions for research on “N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide”, including its use in drug discovery, the investigation of its role in various biological processes, and the development of new methods for synthesizing and purifying the compound. Furthermore, N-2,5-Dimethylphenylthioureido Acid Derivatives could be further explored as novel scaffolds for the development of antimicrobial candidates targeting Gram-positive bacteria and drug-resistant pathogenic fungi .

Properties

IUPAC Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c1-15-8-9-16(2)20(14-15)22-25-26-23(29-22)24-21(27)17-10-12-19(13-11-17)28-18-6-4-3-5-7-18/h3-14H,1-2H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWCIYIMDAFJEJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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